

# In vivo effects of Galanin (1-19) on appetite regulation

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## Compound of Interest

Compound Name: Galanin (1-19), human

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An In-depth Technical Guide on the In Vivo Effects of N-Terminal Galanin Fragments on Appetite Regulation

Disclaimer: Direct quantitative in vivo data on the specific effects of Galanin (1-19) on appetite regulation is limited in the currently available scientific literature. This guide presents data for the closely related and biologically active N-terminal fragment, Galanin (1-16), which serves as a proxy for understanding the potential effects of Galanin (1-19). The N-terminal region of galanin is critical for its biological activity and receptor interaction[1].

## Introduction

Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems that plays a significant role in a variety of physiological processes, including feeding behavior, energy expenditure, and body weight regulation[2][3]. The full-length galanin peptide consists of 29 amino acids (in most species). The N-terminal fragments of galanin, particularly the (1-16) sequence, have been shown to be active and bind to galanin receptors, thereby stimulating food intake[4][5]. This document provides a technical overview of the in vivo effects of the N-terminal galanin fragment, Galanin (1-16), on appetite regulation, summarizing quantitative data, experimental protocols, and associated signaling pathways.

## Quantitative Data on Appetite Regulation

The following tables summarize the quantitative effects of centrally administered Galanin (1-16) on food intake in satiated rats. The data is extracted from studies involving

intracerebroventricular (ICV) and direct intraparenchymal (paraventricular nucleus of the hypothalamus, PVN) injections.

Table 1: Effect of Intracerebroventricular (ICV) Injection of Galanin (1-16) on Food Intake

Treatment Group	Dose (nmol)	Food Consumed (g) (Mean $\pm$ SEM)	Significance vs. Vehicle
Saline (Vehicle)	-	1.2 $\pm$ 0.4	-
Galanin (1-29)	6	4.8 $\pm$ 0.7	p < 0.01
Galanin (1-16)	6	3.5 $\pm$ 0.8	p < 0.05
Galanin (1-9)	6	1.5 $\pm$ 0.5	Not Significant

Data adapted from Crawley et al., 1990.[\[5\]](#)

Table 2: Effect of Paraventricular Nucleus (PVN) Injection of Galanin (1-16) on Food Intake

Treatment Group	Dose (nmol)	Food Consumed (g) (Mean $\pm$ SEM)	Significance vs. Vehicle
Ringer's (Vehicle)	-	1.1 $\pm$ 0.3	-
Galanin (1-29)	0.5	2.5 $\pm$ 0.6	p < 0.05
Galanin (1-29)	1.0	3.8 $\pm$ 0.7	p < 0.01
Galanin (1-16)	0.5	1.8 $\pm$ 0.5	Not Significant
Galanin (1-16)	1.0	2.9 $\pm$ 0.7	p < 0.05

Data adapted from Crawley et al., 1990.[\[5\]](#)

## Experimental Protocols

The following section details the methodologies employed in the key experiments cited for the investigation of Galanin (1-16) effects on appetite.

## Animal Models

- Species: Male Sprague-Dawley rats.[\[5\]](#)
- Housing: Individually housed with a 12-hour light/dark cycle.
- Diet: Standard laboratory chow and water available ad libitum unless otherwise specified. Satiated animals were used for the feeding studies.

## Surgical Procedures

- Cannula Implantation: Rats were anesthetized and stereotactically implanted with chronic indwelling guide cannulae aimed at either the lateral ventricle (for ICV administration) or the paraventricular nucleus of the hypothalamus (PVN).[\[5\]](#) Placement was verified histologically at the conclusion of the experiments.

## Drug Administration

- Peptide Synthesis: Galanin fragments were synthesized using solid-phase peptide synthesis.[\[5\]](#)
- Vehicle: Peptides were dissolved in sterile saline or Ringer's solution.
- Injection Protocol:
  - ICV Administration: A total volume of 5  $\mu$ l was infused over a 1-minute period.[\[5\]](#)
  - PVN Administration: A volume of 0.5  $\mu$ l was microinjected directly into the PVN.[\[5\]](#)

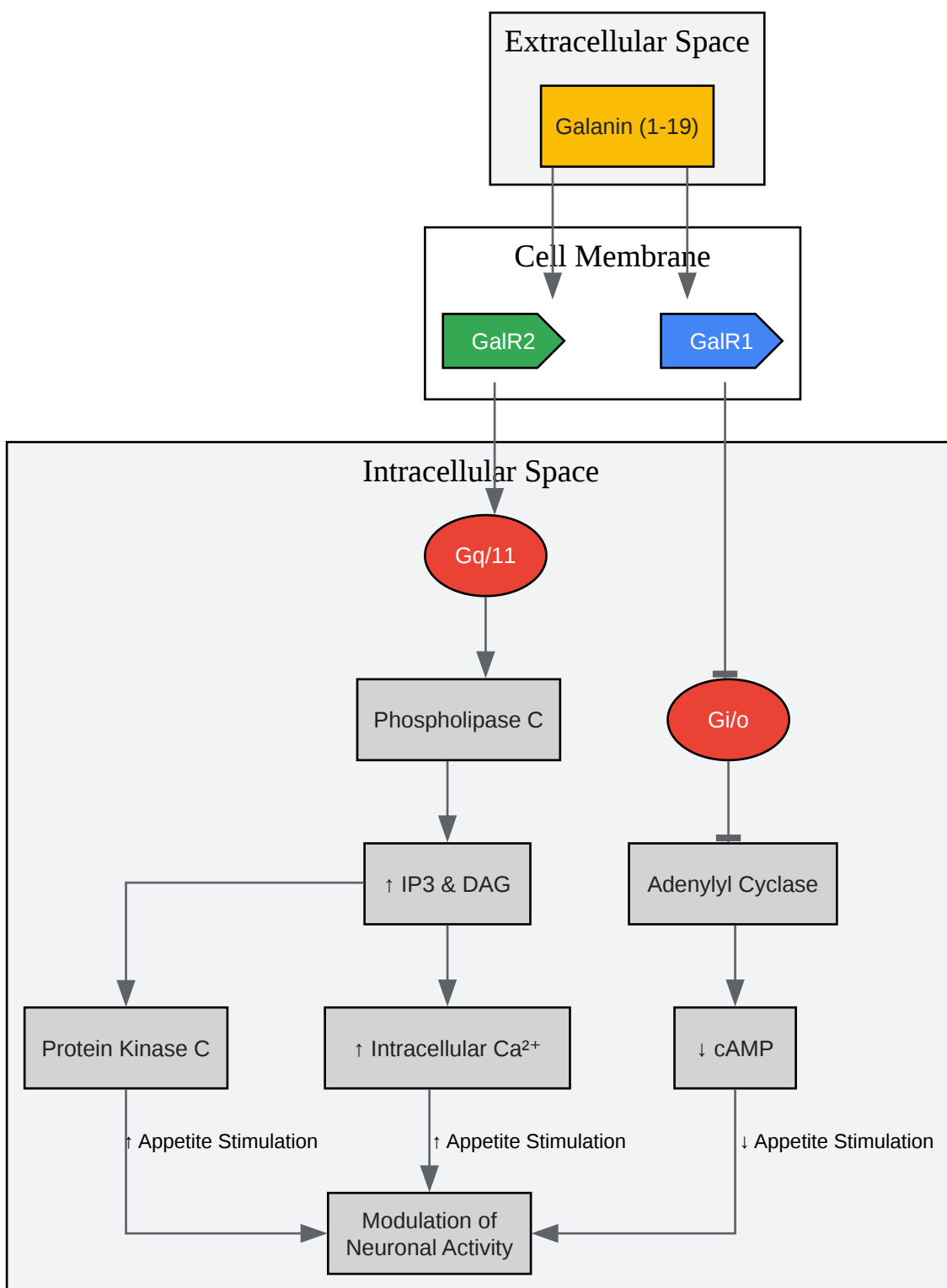
## Behavioral Testing

- Food Intake Measurement: Following peptide administration, pre-weighed amounts of a palatable food source (e.g., cookie mash) were presented to the satiated rats.[\[5\]](#) Food consumption was measured by weighing the remaining food at specified time points (e.g., 30 minutes post-injection).[\[5\]](#)

## Visualization of Pathways and Workflows

### Signaling Pathway of Galanin Receptors

Galanin exerts its effects through three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3. The N-terminal fragments of galanin are known to act as agonists at these receptors[6]. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. GalR2, on the other hand, primarily couples to Gq/11, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium and activation of protein kinase C (PKC).

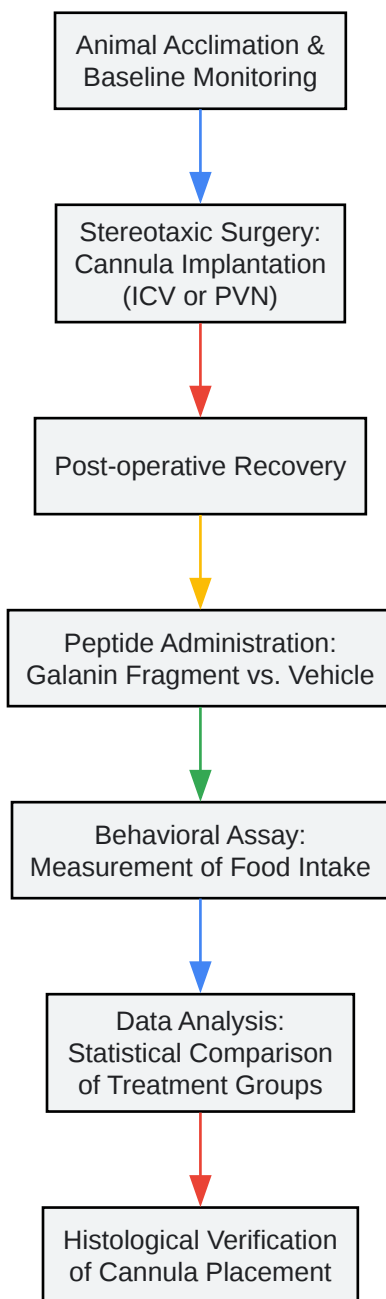


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Caption: Simplified signaling pathways of GalR1 and GalR2 activation by Galanin (1-19).

## Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vivo effects of galanin fragments on appetite.



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